Dodovislactone A

Beschreibung

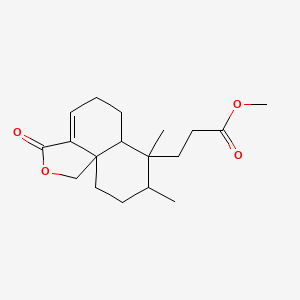

Dodovislactone A is a clerodane diterpenoid isolated from the aerial parts of Dodonaea viscosa, a plant collected in Yuanyang, Yunnan, China . Its molecular formula, C₁₈H₂₆O₄, was established through high-resolution electron ionization mass spectrometry (HREIMS) and nuclear magnetic resonance (NMR) spectroscopy . The compound features a bicyclic clerodane skeleton, with stereochemical assignments confirmed via HMBC and ROESY correlations. Key structural features include:

Eigenschaften

IUPAC Name |

methyl 3-(7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-12-7-10-18-11-22-16(20)13(18)5-4-6-14(18)17(12,2)9-8-15(19)21-3/h5,12,14H,4,6-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJPXUVIKWWZNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23COC(=O)C2=CCCC3C1(C)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dodovislactone A involves several steps, starting from the extraction of the aerial parts of Dodonaea viscosa. The compound is typically isolated using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The detailed synthetic routes and reaction conditions for Dodovislactone A are not extensively documented in the literature, indicating that most of the available compound is obtained through natural extraction rather than synthetic methods.

Industrial Production Methods

Industrial production of Dodovislactone A primarily relies on the extraction from Dodonaea viscosa. The process involves harvesting the plant material, followed by solvent extraction and purification to obtain the compound in its pure form . The scalability of this method depends on the availability of the plant and the efficiency of the extraction process.

Analyse Chemischer Reaktionen

Types of Reactions

Dodovislactone A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of Dodovislactone A include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts for substitution reactions .

Major Products Formed

The major products formed from the reactions of Dodovislactone A depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Dodovislactone A has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Dodovislactone A involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not fully elucidated, it is believed that Dodovislactone A exerts its effects through modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation . Further research is needed to fully understand the detailed mechanism of action and the specific molecular targets of this compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues from Dodonaea viscosa

Dodovislactone B

Isoprenylated Flavonoids (Dodovisones A–D)

Clerodane Diterpenoids from Other Sources

16-Hydroxycleroda-3,13-dien-16,15-olide

- Molecular Formula : C₂₀H₂₈O₅.

- Key Differences :

Hautriwaic Acid

Structural and Spectroscopic Comparison Table

Research Findings and Implications

- Stereochemical Challenges: The unresolved C-8 configuration in Dodovislactone B highlights the complexity of clerodane diterpenoid analysis, necessitating advanced techniques like X-ray crystallography for full elucidation .

- Biosynthetic Pathways: The coexistence of Dodovislactones A/B and isoprenylated flavonoids in D. viscosa suggests divergent biosynthetic routes for diterpenoids and flavonoids in this plant .

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating and characterizing Dodovislactone A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like column chromatography or HPLC. Characterization relies on spectroscopic methods:

- NMR (¹H, ¹³C, DEPT, HSQC, HMBC) for structural elucidation.

- Mass spectrometry (HR-ESI-MS) for molecular formula confirmation.

- X-ray crystallography (if crystalline) for absolute configuration determination.

- Purity validation via HPLC-UV or GC-MS .

- Example Data Table :

| Source Material | Extraction Solvent | Yield (%) | Purity (HPLC) | Key Spectral Data |

|---|---|---|---|---|

| Dodonaea viscosa leaves | MeOH/DCM (1:1) | 0.023 | 98.5% | δH 5.32 (d, J=10 Hz), δC 172.1 (C=O) |

Q. How are bioactivity assays for Dodovislactone A designed to ensure reproducibility?

- Methodological Answer :

- Positive controls : Use standard compounds (e.g., doxorubicin for cytotoxicity).

- Dose-response curves : Include at least five concentrations (e.g., 0.1–100 µM).

- Replicates : Triplicate experiments with statistical analysis (ANOVA, p<0.05).

- Cell line validation : Use authenticated lines (e.g., ATCC) to avoid contamination .

Advanced Research Questions

Q. How can contradictory results in Dodovislactone A’s mechanism of action be systematically addressed?

- Methodological Answer :

- Comparative pathway analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed targets.

- Knockout/knockdown models : CRISPR/Cas9 to validate hypothesized molecular targets.

- Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent effects, cell passage number) .

- Example Workflow :

- Example Workflow :

Q. What advanced computational strategies are employed to predict Dodovislactone A’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding.

- Molecular dynamics (MD) simulations : GROMACS/AMBER for stability assessment (≥100 ns trajectories).

- ADMET prediction : SwissADME or pkCSM for pharmacokinetic profiling .

- Example Findings :

| Target Protein | Docking Score (kcal/mol) | Binding Residues | MD Stability (RMSD < 2Å) |

|---|---|---|---|

| COX-2 | -9.8 | Arg120, Tyr355 | Yes |

Q. How do isotopic labeling studies enhance the understanding of Dodovislactone A’s biosynthetic pathway?

- Methodological Answer :

- ¹³C/²H labeling : Feed precursors (e.g., acetate, mevalonate) to track carbon flux.

- HR-LCMS for isotopic incorporation analysis.

- Enzyme inhibition assays : Use specific inhibitors (e.g., lovastatin for terpenoid pathways) .

Data Analysis and Reporting

Q. What statistical approaches are critical for interpreting dose-dependent bioactivity data?

- Methodological Answer :

- Non-linear regression : Calculate IC50/EC50 using GraphPad Prism.

- Hill slope analysis : Assess cooperativity in receptor-ligand interactions.

- Outlier detection : Grubbs’ test or ROUT method (Q=1%) .

Q. How should researchers address variability in NMR data for Dodovislactone A across studies?

- Methodological Answer :

- Solvent referencing : Use TMS or residual solvent peaks (e.g., CDCl3 δH 7.26).

- Temperature control : Standardize to 25°C to minimize chemical shift drift.

- Collaborative inter-laboratory validation : Share raw data via repositories (e.g., Zenodo) .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical sourcing and documentation of Dodonaea viscosa in Dodovislactone A research?

- Methodological Answer :

- Voucher specimens : Deposit in herbarium (e.g., Kew Gardens) with GPS coordinates.

- Nagoya Protocol compliance : Obtain permits for genetic resource use .

Q. How can negative results in Dodovislactone A studies be reported to avoid publication bias?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.